molecular formula C15H14O6 B3433720 Robinetinidol CAS No. 528-56-3

Robinetinidol

Cat. No.: B3433720
CAS No.: 528-56-3
M. Wt: 290.27 g/mol
InChI Key: GMPPKSLKMRADRM-SWLSCSKDSA-N
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Description

Robinetinidol is a flavanol, a type of flavonoid, characterized by its pentahydroxyflavan structure. It is a naturally occurring compound found in various plants, including the bark of Acacia mearnsii. This compound exhibits significant biological activities, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Robinetinidol can be synthesized through several methods, including the oxidative coupling of catechins. The reaction typically involves the use of oxidizing agents such as ferric chloride or silver oxide under controlled conditions to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly the bark of Acacia mearnsii. The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Robinetinidol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in many biological processes.

    Reduction: It can be reduced to form dihydroflavanols.

    Substitution: Hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Ferric chloride, silver oxide.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Robinetinidol has a wide range of applications in scientific research:

Mechanism of Action

Robinetinidol exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Robinetinidol is unique among flavanols due to its specific hydroxylation pattern. Similar compounds include:

    Catechin: Lacks the extensive hydroxylation seen in this compound.

    Epicatechin: Similar structure but differs in the stereochemistry of the hydroxyl groups.

    Gallocatechin: Contains additional hydroxyl groups compared to catechin but still differs from this compound in its overall structure.

This compound’s unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-[(2R,3S)-3,7-dihydroxy-3,4-dihydro-2H-chromen-2-yl]benzene-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8/h1-2,4-6,12,15-20H,3H2/t12-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPPKSLKMRADRM-SWLSCSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-56-3
Record name Robinetinidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robinetinidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROBINETINIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6RV56M8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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